molecular formula C10H18O2 B1196700 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol (Mixture of Diastereomers) CAS No. 89708-25-8

1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol (Mixture of Diastereomers)

Cat. No.: B1196700
CAS No.: 89708-25-8
M. Wt: 170.25 g/mol
InChI Key: YSAKJLXQURNWJJ-UHFFFAOYSA-N
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Description

1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol is an organic compound characterized by a cyclohexane ring substituted with a methyl group, a propan-2-ylidene group, and two hydroxyl groups at the 1 and 2 positions. This compound exists as a mixture of diastereomers due to the presence of multiple chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol can be synthesized through various methods. One common approach involves the reaction of 1-methylcyclohexene with propan-2-one in the presence of a suitable catalyst to form the intermediate 1-methyl-4-(propan-2-ylidene)cyclohexene. This intermediate is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate to yield the desired diol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form diketones or carboxylic acids using strong oxidizing agents such as chromium trioxide or potassium dichromate.

    Reduction: Reduction of the diol can yield the corresponding alcohols or alkanes, depending on the reducing agent used.

    Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated cyclohexanes.

Scientific Research Applications

1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The propan-2-ylidene group may also interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol is unique due to its specific arrangement of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of multiple chiral centers also makes it an interesting compound for stereochemical studies and applications.

Properties

CAS No.

89708-25-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-methyl-4-propan-2-ylidenecyclohexane-1,2-diol

InChI

InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h9,11-12H,4-6H2,1-3H3

InChI Key

YSAKJLXQURNWJJ-UHFFFAOYSA-N

SMILES

CC(=C1CCC(C(C1)O)(C)O)C

Canonical SMILES

CC(=C1CCC(C(C1)O)(C)O)C

Synonyms

4-menth-8-en-1,2-diol

Origin of Product

United States

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